![molecular formula C24H18O2 B081681 4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol CAS No. 10508-41-5](/img/structure/B81681.png)
4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol
Descripción general
Descripción
4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol, also known as bisphenol S (BPS), is a chemical compound that is widely used in the production of plastics and epoxy resins. BPS is a replacement for bisphenol A (BPA), which has been found to have harmful effects on human health and the environment. BPS is considered to be a safer alternative to BPA, but recent research has shown that it may also have negative effects on human health.
Mecanismo De Acción
BPS disrupts the normal functioning of hormones by binding to estrogen and androgen receptors in the body. This binding can interfere with the normal signaling pathways that regulate hormone production and activity. BPS can also affect the expression of genes that are involved in hormone regulation, leading to further disruption of the endocrine system.
Efectos Bioquímicos Y Fisiológicos
BPS has been shown to have a number of negative effects on the body. In animal studies, exposure to BPS has been linked to reproductive problems, developmental issues, and other health problems. BPS has also been shown to have negative effects on the nervous system, immune system, and cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPS is widely used in laboratory experiments due to its availability and low cost. However, it is important to note that BPS can have negative effects on the endocrine system, which can lead to confounding results in experiments that involve hormone regulation. Researchers should be aware of these potential effects and take them into account when designing experiments.
Direcciones Futuras
There are a number of future directions for research on BPS. One area of focus is on the potential health effects of BPS exposure in humans. More research is needed to understand the extent of these effects and how they may be mitigated. Another area of focus is on developing safer alternatives to BPS that do not have negative effects on human health or the environment. Finally, more research is needed to understand the mechanisms by which BPS disrupts the endocrine system and how these effects can be prevented.
Aplicaciones Científicas De Investigación
BPS has been extensively studied in the scientific community due to its widespread use and potential health effects. Research has shown that BPS can have negative effects on the endocrine system, which regulates hormones in the body. BPS has been found to disrupt the normal functioning of hormones such as estrogen and androgen, which can lead to reproductive problems, developmental issues, and other health problems.
Propiedades
Número CAS |
10508-41-5 |
|---|---|
Nombre del producto |
4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol |
Fórmula molecular |
C24H18O2 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
4-[4-[4-(4-hydroxyphenyl)phenyl]phenyl]phenol |
InChI |
InChI=1S/C24H18O2/c25-23-13-9-21(10-14-23)19-5-1-17(2-6-19)18-3-7-20(8-4-18)22-11-15-24(26)16-12-22/h1-16,25-26H |
Clave InChI |
AMBWAOVSEACQJG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

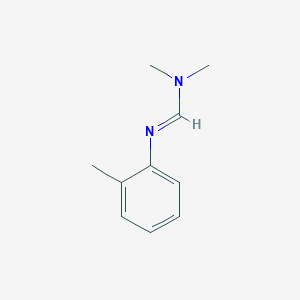
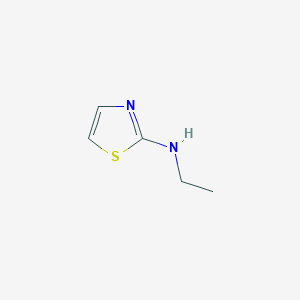

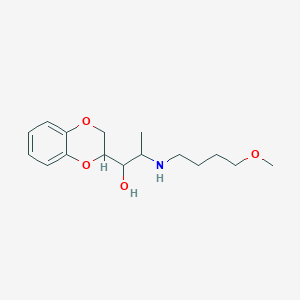
![2-[[2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B81604.png)
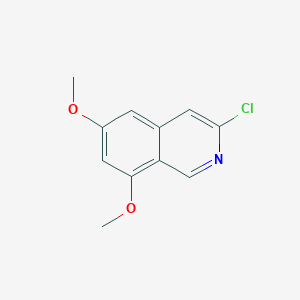
![[(1-Nitro-2-naphthyl)oxy]acetic acid](/img/structure/B81608.png)
![Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B81609.png)

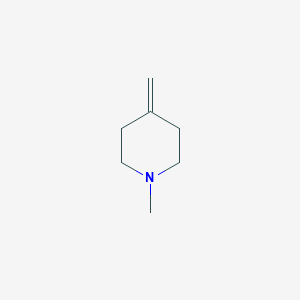
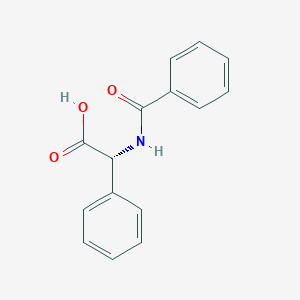
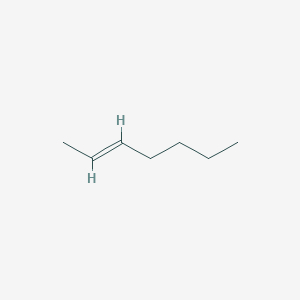
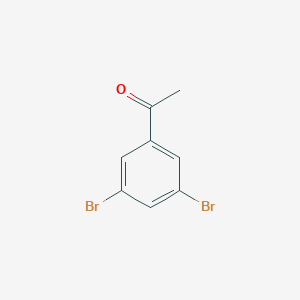
![Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl-](/img/structure/B81627.png)